molecular formula C11H13BrN2OS B2651389 6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine CAS No. 1334374-40-1

6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine

Cat. No.: B2651389
CAS No.: 1334374-40-1
M. Wt: 301.2
InChI Key: KIQLUGLKPPPNGD-UHFFFAOYSA-N
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Description

6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine is a chemical compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromine atom at the 6th position and an ethoxyethyl group at the 3rd position of the benzo[d]thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine typically involves the following steps:

    Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring. This can be achieved by reacting a suitable precursor, such as 2-aminothiophenol, with a brominated compound under acidic conditions.

    Introduction of the Ethoxyethyl Group: The ethoxyethyl group can be introduced through an alkylation reaction. This involves reacting the intermediate product with an ethoxyethyl halide in the presence of a base, such as potassium carbonate, to yield the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Cyclization Reactions: The thiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.

    Material Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving thiazole derivatives.

Mechanism of Action

The mechanism of action of 6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

    6-bromobenzo[d]thiazol-2(3H)-one: This compound lacks the ethoxyethyl group but shares the brominated thiazole core.

    3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine: This compound lacks the bromine atom but retains the ethoxyethyl group.

Uniqueness

6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine is unique due to the presence of both the bromine atom and the ethoxyethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2OS/c1-2-15-6-5-14-9-4-3-8(12)7-10(9)16-11(14)13/h3-4,7,13H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQLUGLKPPPNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)Br)SC1=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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